molecular formula C12H15ClO3 B8786681 Ethyl 4-(3-chloropropoxy)benzoate CAS No. 75912-94-6

Ethyl 4-(3-chloropropoxy)benzoate

Cat. No. B8786681
CAS RN: 75912-94-6
M. Wt: 242.70 g/mol
InChI Key: YFDLROMCCHVJSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-chloropropoxy)benzoate is a useful research compound. Its molecular formula is C12H15ClO3 and its molecular weight is 242.70 g/mol. The purity is usually 95%.
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properties

CAS RN

75912-94-6

Product Name

Ethyl 4-(3-chloropropoxy)benzoate

Molecular Formula

C12H15ClO3

Molecular Weight

242.70 g/mol

IUPAC Name

ethyl 4-(3-chloropropoxy)benzoate

InChI

InChI=1S/C12H15ClO3/c1-2-15-12(14)10-4-6-11(7-5-10)16-9-3-8-13/h4-7H,2-3,8-9H2,1H3

InChI Key

YFDLROMCCHVJSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl 4-hydroxybenzoate (60.0 g), 1-bromo-3-chloropropane (71.37 ml) and potassium carbonate (149.61 g) were heated under reflux in acetone (1445 ml) overnight. The reaction mixture was then allowed to cool to rt, filtered and evaporated. The residue was chromatographed [silica gel; step gradient 0-5% ethyl acetate/hexane]. Fractions containing pure product were combined and evaporated to give the subtitled compound as a clear oil (70.0 g). MS electrospray (+ion) 243 (MH+). 1H NMR δ (CDCl3): 8.00 (2H, d, J=8.8 Hz), 6.92 (2H, d, J=8.8 Hz), 4.36 (2H, q, J=7.1 Hz), 4.18 (2H, t, J=5.8 Hz), 3.74 (2H, t, J=6.2), 2.25 (2H, m), 1.37 (3H, t, J=7.1 Hz).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
71.37 mL
Type
reactant
Reaction Step One
Quantity
149.61 g
Type
reactant
Reaction Step One
Quantity
1445 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethyl, 4-hydroxybenzoate 83.1 g (0.50 mole), 107 ml (1.0 mole) of 1-bromo-3-chloropropane, and potassium carbonate (1.5 mole, 207.3 g) were mechanically stirred in 600 ml of refluxing acetone under nitrogen overnight. The potassium carbonate was removed by filtration, and the filtrate was evaporated under reduced pressure to give 122 g of a liquid. This liquid was dissolved in 250 ml of petroleum ether and with stirring and cooling in an ice/2-propanol bath. A white precipitate formed and was collected by filtration and washed with cold petroleum ether to yield 108 g of a solid. An additional 6 g of the product was obtained from the mother liquor. A small sample of the solid was dissolved in petroleum ether at room temperature. The solution was stirred and cooled in an ice bath. White crystals were collected by filtration, washed with cold petroleum ether and dried under vacuum at room temperature, m.p. 24°-25° C.
Quantity
83.1 g
Type
reactant
Reaction Step One
Quantity
107 mL
Type
reactant
Reaction Step One
Quantity
207.3 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A suspension of 4-hydroxybenzoic acid ethyl ester (5.0 g, 30 mmol), 1-bromo-3-chloropropane (7.1 g, 45 mmol) and potassium carbonate (14 g, 100 mmol) in 50 mL of acetone using the procedure described in Example 88 Step 1 gave the product as a clear oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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